molecular formula C15H13F4NO4S B4287129 N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B4287129
M. Wt: 379.3 g/mol
InChI Key: QPQSUOJCWKGFDQ-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 2,5-dimethoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the fluorinated and trifluoromethylated phenyl ring with the 2,5-dimethoxybenzenesulfonamide under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting sulfonamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or trifluoromethyl groups can be replaced by other substituents under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, often leading to inhibition or modulation of target activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-fluoro-5-(trifluoromethyl)phenyl]-benzenesulfonamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide
  • N-[2-fluoro-5-(methyl)phenyl]-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide stands out due to the combined presence of fluorine and trifluoromethyl groups, which confer unique chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO4S/c1-23-10-4-6-13(24-2)14(8-10)25(21,22)20-12-7-9(15(17,18)19)3-5-11(12)16/h3-8,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQSUOJCWKGFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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